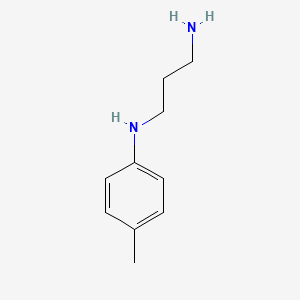
N1-p-Tolylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-p-Tolylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a tolyl group attached to the nitrogen atom of a propane-1,3-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-p-Tolylpropane-1,3-diamine typically involves the reaction of p-toluidine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of p-toluidine attacks the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where p-toluidine and 1,3-dibromopropane are continuously fed into a reactor under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-p-Tolylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
N1-p-Tolylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of N1-p-Tolylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-Benzyl-N3, N3-diethylpropane-1,3-diamine
- N,N-Dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine
- N-Oleyl-1,3-propanediamine
Uniqueness
N1-p-Tolylpropane-1,3-diamine is unique due to the presence of the tolyl group, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
13910-54-8 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H16N2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 |
Clé InChI |
SOTBGKWMYDKHIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




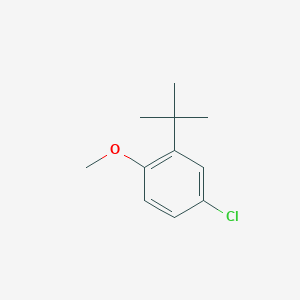
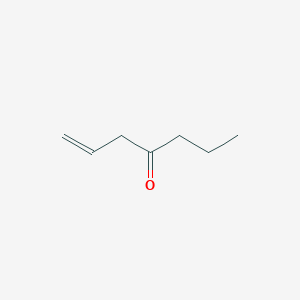
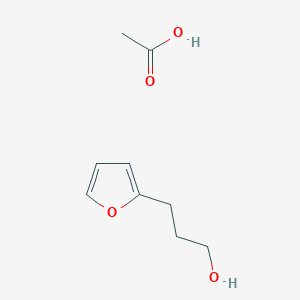
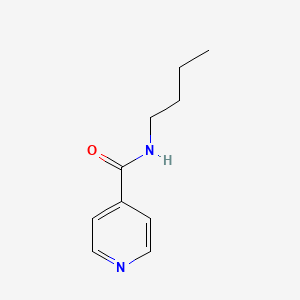
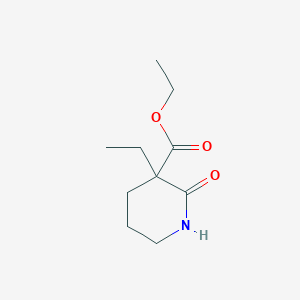
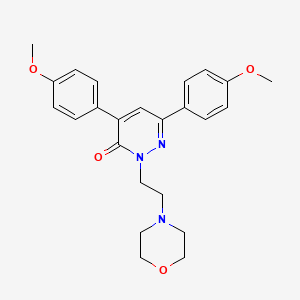


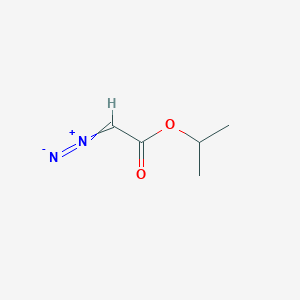
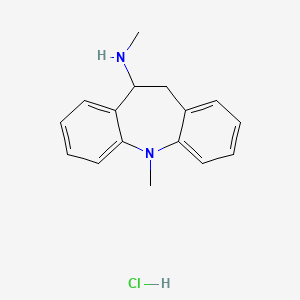
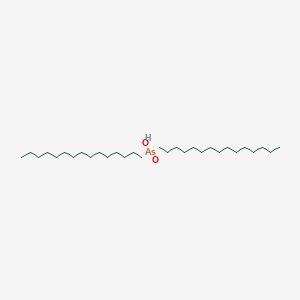
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
